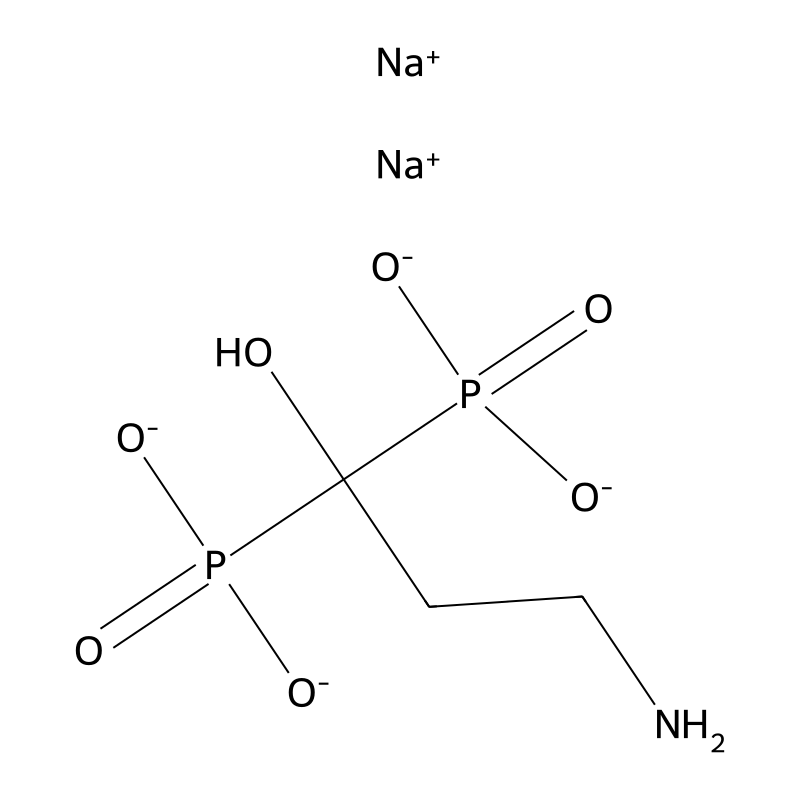

Pamidronate disodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Bone Substitute Material Development

Summary: Pamidronate disodium has been used in the development of comprehensive therapeutic systems, such as polymer-apatite composites, as a bone substitute material .

Methods: A series of biodegradable and branched copolymer matrices were synthesized for the delivery of bisphosphonate in the bone-deficient area. The copolymers were obtained using a hyperbranched bis-MPA polyester-16-hydroxyl initiator and Sn (Oct) 2, a (co)catalyst of the ring-opening polymerization (ROP) of l, l -lactide (LLA) and ε-caprolactone (CL) .

Results: The synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions showed promising results as a bone substitute material for patients with bone tumors or bone metastasis .

Application in Postmenopausal Osteoporosis Treatment

Field: Drug Delivery and Translational Research

Summary: Disodium pamidronate, a second-generation bisphosphonate, is a potent drug for the treatment of osteoporosis .

Methods: In this research, disodium pamidronate was complexed with phospholipon 90G for the enhancement of permeability and to investigate the phospholipon 90G–tagged pamidronate complex–loaded SNEDDS for oral delivery with promises of enhanced bioavailability and anti-osteoporotic activity .

Results: The developed formulation showed a 37.9% improved bioavailability of pamidronate compared to the marketed tablet. In vivo pharmacokinetic studies suggest a 31.77% increased bone density and significant enhanced bone biomarkers compared to marketed tablets .

Pamidronate disodium is a synthetic compound classified as a bisphosphonate, primarily used in the treatment of bone disorders. It is chemically designated as disodium dihydrogen (3-amino-1-hydroxypropylidene) diphosphonate, with the molecular formula and a molecular weight of 279.1 g/mol . The compound appears as a white to practically white powder, highly soluble in water and sodium hydroxide, but only sparingly soluble in dilute acids and practically insoluble in organic solvents .

The principal pharmacological action of pamidronate disodium is the inhibition of bone resorption, which is crucial in conditions characterized by excessive bone loss, such as osteoporosis and malignancy-associated hypercalcemia . The mechanism of action involves its adsorption to hydroxyapatite crystals in bone, thereby blocking the dissolution of these minerals and inhibiting osteoclast activity, which is responsible for bone resorption .

- Hydrolysis: The compound can react with water, particularly under acidic conditions, leading to the release of phosphonic acid derivatives.

- Binding to Calcium: Pamidronate disodium forms stable complexes with calcium ions in the bone matrix, which is critical for its therapeutic action .

- Interaction with Osteoclasts: Upon being taken up by osteoclasts, pamidronate disrupts their function through endocytosis and subsequent release within acidic vesicles, ultimately leading to apoptosis of these cells by inhibiting the mevalonate pathway .

The biological activity of pamidronate disodium is primarily associated with its antiresorptive properties. It effectively reduces bone turnover by:

- Inhibition of Osteoclast Activity: Pamidronate disodium inhibits osteoclast-mediated bone resorption without significantly affecting bone formation, making it beneficial for treating conditions like osteoporosis and metastatic bone disease .

- Reduction in Serum Calcium Levels: By preventing excessive bone resorption, pamidronate helps lower serum calcium levels in patients with hypercalcemia due to malignancy .

- Long Duration of Action: The compound has a long half-life in bone (approximately 300 days), allowing for infrequent dosing regimens .

Pamidronate disodium can be synthesized through several methods:

- Neutralization Reaction: The synthesis typically involves the neutralization of pamidronic acid with sodium hydroxide to form pamidronate disodium. This process yields a sterile solution suitable for intravenous administration.

- Lyophilization: The compound may be lyophilized to produce a powder form that can be reconstituted before use. This method enhances stability and shelf-life .

- Purification Techniques: Following synthesis, various purification techniques such as crystallization or chromatography may be employed to ensure the removal of impurities and achieve the desired purity level.

Pamidronate disodium is utilized in several clinical applications:

- Treatment of Hypercalcemia: It is particularly effective in managing hypercalcemia associated with malignancies.

- Bone Metastases Management: It reduces skeletal-related events in patients with metastatic breast cancer and other solid tumors.

- Osteoporosis Treatment: Used as part of therapy for osteoporosis to reduce fracture risk.

- Paget's Disease: Effective in managing Paget's disease due to its ability to inhibit excessive bone turnover .

Pamidronate disodium has been studied for its interactions with various drugs and physiological processes:

- Renal Function: There is a notable risk of renal impairment associated with its use; thus, renal function should be monitored closely during treatment .

- Electrolyte Levels: Pamidronate can affect serum electrolytes, leading to conditions such as hypophosphatemia and hypomagnesemia .

- Drug Interactions: Co-administration with loop diuretics does not significantly alter calcium levels but requires caution due to potential renal effects .

Similar Compounds: Comparison

Pamidronate disodium shares similarities with other bisphosphonates but has unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Alendronate | More potent oral bisphosphonate; longer half-life |

| Risedronate | Higher affinity for hydroxyapatite; less renal toxicity |

| Zoledronic Acid | More potent; administered once yearly; greater efficacy |

Pamidronate disodium is unique among bisphosphonates due to its specific applications in treating hypercalcemia related to malignancies and its long half-life that allows for less frequent dosing compared to others like alendronate or risedronate.

Osteoclastogenesis Suppression in Primary Cell Cultures

Pamidronate disodium exerts dose-dependent inhibitory effects on osteoclast maturation and function in primary cell cultures. A longitudinal study using murine models treated with weekly pamidronate (1.25-2.50 mg/kg) demonstrated significant reductions in humeral length coupled with increased growth plate areas [2]. Histomorphometric analysis revealed a 23% increase in hypertrophic chondrocyte numbers and 50% reduction in apoptotic chondrocytes compared to controls, indicating impaired cartilage-to-bone turnover [2].

The compound's anti-resorptive mechanism involves paradoxical increases in tartrate-resistant acid phosphatase (TRAP)-positive osteoclast counts (28% elevation at 2.50 mg/kg) concurrent with suppressed cathepsin K immunoreactivity [2]. This dissociation between osteoclast quantity and functionality suggests pamidronate disrupts terminal differentiation stages rather than progenitor recruitment. Mechanistic studies implicate inhibition of geranylgeranylation processes essential for osteoclast ruffled border formation and vesicular trafficking [2].

Table 1: Pamidronate Effects on Osteoclast Parameters in Murine Models

| Parameter | Control Group | 1.25 mg/kg Group | 2.50 mg/kg Group |

|---|---|---|---|

| TRAP+ Cells/mm² | 14.2 ± 1.8 | 17.9 ± 2.1* | 18.3 ± 2.4* |

| Cathepsin K Intensity | 100% | 62% ± 8%* | 45% ± 6%* |

| Growth Plate Area (mm²) | 0.38 ± 0.04 | 0.45 ± 0.05* | 0.51 ± 0.06* |

*P < 0.05 vs control [2]

Osteogenic Differentiation Inhibition in Bone Marrow Mesenchymal Stem Cells

Human bone marrow mesenchymal stem cells (BMMSCs) exposed to pamidronate disodium (0.5 μg/mL) exhibited marked suppression of osteogenic markers, including 40% reduction in alkaline phosphatase (ALP) activity and 58% decrease in mineralized nodule formation quantified by Alizarin Red S staining [1]. Gene expression profiling revealed downregulation of Wnt3a (2.3-fold), β-catenin (1.8-fold), and RUNX2 (2.1-fold) compared to untreated controls [1].

The inhibitory effects demonstrate pathway specificity, as Wnt3a supplementation (50 ng/mL) partially rescued osteogenic potential – restoring ALP activity to 78% of baseline levels and mineralization capacity to 65% of control values [1]. This implicates pamidronate-mediated interference with canonical Wnt signaling as a primary mechanism for impaired differentiation.

Table 2: Wnt Pathway Component Expression in Pamidronate-Treated BMMSCs

| Target | mRNA Fold Change | Protein Expression Change |

|---|---|---|

| Wnt3a | -2.3 ± 0.4* | -58% ± 7%* |

| β-catenin | -1.8 ± 0.3* | -42% ± 5%* |

| GSK3β | +1.2 ± 0.2 | +15% ± 3% |

| Axin2 | -1.5 ± 0.3* | -37% ± 6%* |

*P < 0.05 vs control [1]

Bisphosphonate-Induced Apoptosis in Stromal Tumor Cell Lines

Pamidronate induces caspase-dependent apoptosis in stromal tumor models through mevalonate pathway inhibition. Melanoma cell lines treated with 100 μM pamidronate showed 330% increase in DNA fragmentation compared to controls, with concomitant caspase-3 activation evidenced by 17 kDa cleavage product appearance [3] [5]. The apoptotic response remained intact in p53-mutant (MeWo, SkMel23) and Bcl-2-overexpressing (A375/mbcl-2) cell lines, demonstrating independence from classical apoptosis regulatory mechanisms [3] [5].

Geranylgeraniol co-treatment (50 μM) reduced pamidronate-induced apoptosis by 75%, confirming prenylation inhibition as the primary cytotoxic mechanism [3] [5]. In giant cell tumor stromal cells, 150 μM pamidronate increased Annexin V-positive populations by 4.2-fold, with TUNEL assay showing 68% apoptotic nuclei versus 12% in vehicle controls [6].

Table 3: Apoptotic Response Across Tumor Cell Models

| Cell Line | Pamidronate Concentration | DNA Fragmentation (% Control) | Caspase-3 Activation |

|---|---|---|---|

| A375 Melanoma | 100 μM | 330 ± 20%* | ++ |

| M186 Melanoma | 100 μM | 154 ± 5%* | + |

| Giant Cell Stroma | 150 μM | 680 ± 45%* | +++ |

| MeWo Melanoma | 100 μM | 320 ± 20%* | ++ |

The development of immobilization-induced osteopenia represents a significant clinical challenge in both human and veterinary medicine. Pamidronate disodium has been extensively evaluated in canine models to assess its efficacy in preventing bone loss associated with disuse and immobilization.

Model Development and Methodology

A specialized canine model was developed using twelve mature beagle dogs fitted with specially designed mesh jackets that bound the left forelimb against the body, preventing weight bearing on that limb [1]. This reversible immobilization model provided a controlled environment for studying disuse-induced bone loss while maintaining the animal's overall health and mobility.

The experimental protocol involved dividing the animals into two groups of six dogs each. The treatment group received intravenous pamidronate disodium at a dose of 0.45 μmol/kg/day for seven days, followed by three weeks without treatment. This cycle was repeated three times over a total period of twelve weeks. The control group followed an identical schedule but received saline injections instead of pamidronate disodium [1].

Bone Density and Mineralization Analysis

Comprehensive bone analysis was performed using mineralization profiles to determine the distribution of mineralization densities in both cortical and trabecular bone. Static histomorphometric parameters were determined on 5-micron undecalcified sections from the distal humerus and 50-micron sections of the humeral shaft [1].

The results demonstrated that immobilization induced hypomineralization in both cortical and cancellous bone in the control group. However, pamidronate disodium treatment prevented this hypomineralization in cancellous bone and significantly counteracted the effects in cortical bone. The treatment group showed preserved bone density and stiffness compared to the control group, where these parameters were significantly reduced [1].

Mechanical Properties Assessment

Three-point bending and torsional testing were performed on the radius to evaluate the mechanical properties of the bone tissue. The immobilization model induced osteopenia and increased bone turnover in cancellous bone, with corresponding reductions in cortical bone density and stiffness. These detrimental effects were successfully prevented by pamidronate disodium treatment [1].

Histomorphometric Findings

Long-term administration studies revealed that pamidronate disodium produced a dose-related shift in mineralization profile toward greater density in both the ilium and vertebrae. This effect correlated better with the square root of the dose rather than the dose itself, indicating a saturable mechanism of action [2]. Crystal size analysis showed an increase in lattice parameters and a decrease in bone apatite crystal size with pamidronate disodium treatment, suggesting improved bone mineralization quality [2].

| Parameter | Control Group | Pamidronate Group |

|---|---|---|

| Study Duration | 12 weeks | 12 weeks |

| Number of Animals | 6 mature beagle dogs | 6 mature beagle dogs |

| Pamidronate Dose | Saline (control) | 0.45 μmol/kg/day |

| Administration Schedule | IV injection for 7 days, then 3 weeks off (3 cycles) | IV injection for 7 days, then 3 weeks off (3 cycles) |

| Bone Density Change (Cortical) | Significantly reduced | Prevented reduction |

| Bone Density Change (Trabecular) | Significantly reduced | Prevented reduction |

| Bone Stiffness | Significantly reduced | Prevented reduction |

| Mineralization Profile | Hypomineralization observed | Prevented hypomineralization |

| Bone Turnover | Significantly increased | Normalized |

Humanized Mouse Models for Non-Skeletal Applications

The utilization of pamidronate disodium in humanized mouse models has revealed significant non-skeletal applications, particularly in immunomodulation and antiviral therapy. These models have provided valuable insights into the compound's effects on human immune cell populations and its potential therapeutic applications beyond bone-related disorders.

Influenza Pathogenesis Control

Humanized mice established with human peripheral blood mononuclear cells have been employed to investigate pamidronate disodium's effects on influenza virus pathogenesis. These models contain functional human T and B cells, including similar percentages of Vγ9Vδ2 T cells as observed in human peripheral blood [3].

The humanized mouse model demonstrated that pamidronate disodium treatment effectively controlled influenza virus-induced disease through the expansion of human Vγ9Vδ2 T cell populations. The treatment resulted in reduced lung viral titers, improved survival rates, and decreased disease severity. The mechanism involved the selective expansion of γδ T cell populations, which enhanced the immune response against viral infection [3].

Studies using adoptive transfer of pamidronate disodium-expanded Vγ9Vδ2 T cells into infected humanized mice showed significant improvements in body weight maintenance, reduced viral burden in lung tissue, and enhanced survival rates compared to control groups. The effect was concentration-dependent, with early treatment showing the most pronounced benefits [3].

Cellular Immunomodulation

Research has demonstrated that pamidronate disodium treatment provoked significant increases in intracellular calcium concentration in human polymorphonuclear neutrophils, parallel to enhanced nitric oxide release. This suggests a modulatory effect on leukocyte function that could contribute to its therapeutic effects in inflammatory conditions [5].

The compound's effects on immune cell populations extend beyond its primary bone-targeting properties, indicating potential applications in immunotherapy and infectious disease treatment. The ability to selectively expand beneficial immune cell populations while maintaining safety profiles makes pamidronate disodium an attractive candidate for non-skeletal therapeutic applications [5].

Tumor-Induced Osteolysis in Rodent Metastasis Models

The evaluation of pamidronate disodium in tumor-induced osteolysis models has provided critical insights into its mechanisms of action and therapeutic potential in oncology. Multiple rodent models have been developed to study the compound's effects on bone metastasis and tumor-associated bone destruction.

Osteopetrotic Mouse Model

A unique osteopetrotic mouse model (oplop) was employed to study pamidronate disodium's effects on tumor-induced osteoclastogenesis. This model utilized osteoclast-deficient mice transplanted with 2472 sarcoma cells, providing an opportunity to specifically study osteoclast formation in the presence of tumor cells [6].

The results demonstrated that pamidronate disodium significantly decreased the number of osteoclasts at tumor sites by reducing the number of osteoclast precursor cells at the level of myeloid precursors. This finding revealed that the compound's anti-osteolytic effects operate through inhibition of osteoclast recruitment and differentiation rather than solely through mature osteoclast inhibition [6].

Nude Mouse Breast Cancer Metastasis Model

The MDA-MB-231 human breast cancer cell line was utilized in nude mouse models to evaluate pamidronate disodium's preventive effects against skeletal metastasis. Mice received either pamidronate disodium or vehicle control via subcutaneous administration, either simultaneously with or following intracardiac injection of breast cancer cells [7].

Kaplan-Meier analysis revealed that animals treated with pamidronate disodium early in the disease process showed significantly slower progression of bone metastases and delayed onset of hind limb paralysis compared to vehicle-treated animals. Mann-Whitney analysis demonstrated that only 44.4% of mice treated with pamidronate disodium at the time of tumor cell inoculation developed bone metastases, compared to over 80% of control mice [7].

Histomorphometric analysis provided additional insights into the mechanism of action. While the number of bone lesions was similar between treatment and control groups, the lesions in pamidronate disodium-treated mice were significantly smaller and often not visible on radiographic examination. This indicated that the compound primarily acted by inhibiting the growth of established metastatic lesions rather than preventing the initial metastatic spread [7].

Walker Carcinosarcoma Model

The Walker carcinosarcoma 256 model in rats has been extensively used to study pamidronate disodium's effects on tumor-induced bone destruction. This model involves intraarterial injection of Walker tumor cells, followed by assessment of bone destruction through radiographic and histological analyses [8] [9].

Studies demonstrated that pamidronate disodium treatment significantly reduced the extent of tumor-induced osteolysis. The protective effect was observed in both the tumor-injected limb and the contralateral limb, indicating systemic effects beyond the local tumor site. The most significant protection was achieved when pamidronate disodium was administered as a pretreatment 24 hours prior to tumor inoculation [8].

Histomorphometric analysis revealed that pamidronate disodium treatment resulted in a marked decrease in osteoclast numbers at sites of tumor invasion. The compound's protective effects correlated with the duration and intensity of treatment, with continuous administration proving more beneficial than intermittent therapy [8] [9].

Canine Osteosarcoma Cell Line Studies

In vitro studies using canine osteosarcoma cell lines (POS, HMPOS, and COS31) demonstrated pamidronate disodium's direct antitumor effects. The compound decreased cell viability in a concentration- and time-dependent manner, with the most consistent effects observed at concentrations ranging from 100 to 1000 μM after 48 to 72 hours of exposure [10].

The lowest percentage cell viability achieved was 34%, detected after 72 hours of exposure to 1000 μM pamidronate disodium. Importantly, the compound showed selectivity for tumor cells, as non-neoplastic canine fibroblasts maintained 76% viability under similar conditions. DNA fragmentation analysis indicated that the cell death mechanism was non-apoptotic, suggesting alternative pathways of tumor cell elimination [10].

| Model System | Tumor Type | Primary Outcome | Effect Magnitude | Mechanism |

|---|---|---|---|---|

| Osteopetrotic Mice (oplop) | 2472 sarcoma | Reduced osteoclast formation | Decreased osteoclast precursors | Myeloid precursor reduction |

| Nude Mice - MDA-MB-231 | Human breast cancer cells | Reduced bone metastasis incidence | 44.4% vs 80% metastasis rate | Inhibited lesion growth |

| Walker Carcinosarcoma 256 | Walker carcinosarcoma cells | Reduced bone destruction | Marked reduction in osteolysis | Osteoclast activity suppression |

| Breast Cancer Metastasis | Human breast cancer MDA-MB-231 | Reduced tumor burden in bone | Smaller lesion volume | Preventive when given early |

| Osteosarcoma Cell Lines | Canine osteosarcoma (POS, HMPOS, COS31) | Reduced cell viability | 34% viability at 1000μM (72h) | Non-apoptotic cell death |

Adhesion Inhibition Studies

Research investigating the interaction between breast cancer cells and bone matrix revealed that pamidronate disodium significantly inhibited the adhesion of MDA-MB-231 mammary carcinoma cells to both cortical and trabecular bone matrices. This effect was dose-dependent, with significant inhibition observed at concentrations between 10^-6 and 10^-4 M [11].

The compound's ability to interfere with tumor cell adhesion to bone surfaces represents an additional mechanism by which it may prevent bone metastasis. This effect was observed alongside other bisphosphonates, but pamidronate disodium showed particularly consistent results across different experimental conditions [11].

Combination Therapy Studies

Investigations into the combination of pamidronate disodium with conventional antineoplastic agents revealed synergistic effects in certain experimental conditions. Studies using mitomycin C in combination with pamidronate disodium demonstrated enhanced therapeutic efficacy compared to either agent alone, particularly when administered in specific temporal sequences [12].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

8742T8ZQZA

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (40%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

NCI Cancer Drugs

US Brand Name(s): Aredia

FDA Approval: Yes

Pamidronate disodium is approved to be given with chemotherapy to treat bone damage caused by: Breast cancer that has metastasized (spread) to bone.

Multiple myeloma that has metastasized to bone.

Pamidronate disodium is also approved to treat: Hypercalcemia (high blood levels of calcium ) caused by malignant tumors.

Pamidronate disodium is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Pamidronate is exclusively eliminated in the urine. By 120 hours after administration, 46±16% of the dose has been eliminated in the urine.

The mean total clearance of pamidronate is 107±50mL/min and the mean renal clearance is 49±28mL/min.

Metabolism Metabolites

Pamidronate is not metabolized and is exclusively eliminated by renal excretion. Route of Elimination: Pamidronate is not metabolized and is exclusively eliminated by renal excretion. Half Life: The mean ± SD elimination half-life is 28 ± 7 hours

Wikipedia

Myrcene